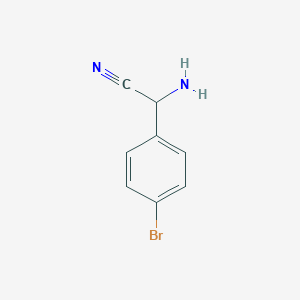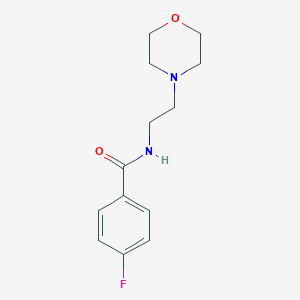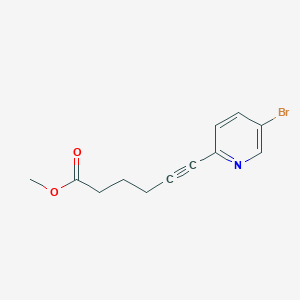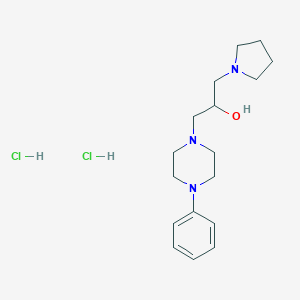
1-(4-Phenylpiperazin-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenylpiperazin-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol dihydrochloride is a chemical compound with the molecular formula C17H29Cl2N3O It is a derivative of piperazine and pyrrolidine, featuring a phenyl group and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenylpiperazin-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol dihydrochloride typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Attachment of the Phenyl Group: The phenyl group is typically introduced through a substitution reaction involving a phenyl halide and the piperazine derivative.
Formation of the Ethanol Moiety: The ethanol moiety is introduced through a nucleophilic substitution reaction involving an appropriate alcohol derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Phenylpiperazin-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or pyrrolidine groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(4-Phenylpiperazin-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Phenylpiperazin-1-yl)-3-pyrrolidin-1-ylpropan-2-ol: A similar compound with a different substitution pattern on the piperazine ring.
4-Methyl-1-phenyl-2-(1-pyrrolidinyl)-1-pentanone: Another compound with a pyrrolidine and phenyl group but different core structure.
Uniqueness
1-(4-Phenylpiperazin-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
198767-56-5 |
|---|---|
Formule moléculaire |
C17H29Cl2N3O |
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
1-(4-phenylpiperazin-1-yl)-3-pyrrolidin-1-ylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C17H27N3O.2ClH/c21-17(14-18-8-4-5-9-18)15-19-10-12-20(13-11-19)16-6-2-1-3-7-16;;/h1-3,6-7,17,21H,4-5,8-15H2;2*1H |
Clé InChI |
ZBQWBGPJDXJYJO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
SMILES canonique |
C1CCN(C1)CC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Synonymes |
1-Piperazineethanol, 4-phenyl-alpha-(1-pyrrolidinyl)methyl)-, dihydroc hloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



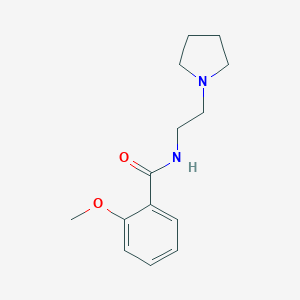

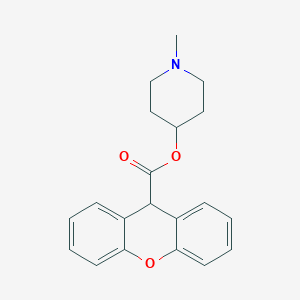
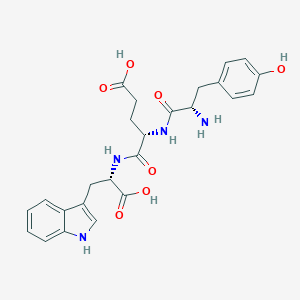
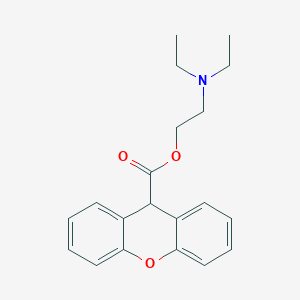
![6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184678.png)

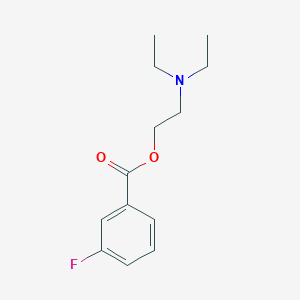

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)
